molecular formula C16H17ClN6 B15120837 2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile

2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B15120837
M. Wt: 328.80 g/mol
InChI Key: PZDICXSXANGYLL-UHFFFAOYSA-N
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Description

2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring, a piperidine ring, and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps One common approach starts with the preparation of the chloropyrimidine intermediate, which is then reacted with a piperidine derivative

    Chloropyrimidine Intermediate Synthesis: The chloropyrimidine intermediate can be synthesized by reacting 2,4,5-trichloropyrimidine with methylamine under controlled conditions.

    Piperidine Derivative Formation: The piperidine derivative is prepared by reacting piperidine with appropriate reagents to introduce the desired substituents.

    Final Coupling Reaction: The chloropyrimidine intermediate is then coupled with the piperidine derivative in the presence of a base and a suitable solvent to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile: shares structural similarities with other pyridine and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C16H17ClN6

Molecular Weight

328.80 g/mol

IUPAC Name

2-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C16H17ClN6/c1-22(16-20-10-13(17)11-21-16)14-4-7-23(8-5-14)15-12(9-18)3-2-6-19-15/h2-3,6,10-11,14H,4-5,7-8H2,1H3

InChI Key

PZDICXSXANGYLL-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=C(C=CC=N2)C#N)C3=NC=C(C=N3)Cl

Origin of Product

United States

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